molecular formula C29H26ClFN4O3S B610765 Selatinib CAS No. 1275595-86-2

Selatinib

カタログ番号: B610765
CAS番号: 1275595-86-2
分子量: 565.1 g/mol
InChIキー: OAMVGUFHZPRXOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selatinib is a a potent dual EGFR/HER-2 inhibitor. This compound is also an analog of the quinazoline lapatinib with potential antineoplastic activity. Upon administration, this compound reversibly blocks phosphorylation of both EGFR and ErbB2, thereby suppressing tumor growth in EGFR/ErbB-2-overexpressing tumor cells. The tyrosine kinases EGFR and ErbB2 have been implicated in the growth of various tumor types.

生物活性

Selatinib is an investigational dual inhibitor targeting the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases, which play critical roles in the proliferation and survival of cancer cells. This article delves into the biological activity of this compound, including its pharmacokinetics, safety profile, and efficacy in various cancer types based on recent studies.

This compound functions by inhibiting the activity of EGFR and ErbB2, which are often overexpressed or mutated in several malignancies, leading to uncontrolled cell growth and survival. By blocking these receptors, this compound aims to disrupt signaling pathways that promote tumor progression.

Pharmacokinetics

A first-in-human Phase I study evaluated the pharmacokinetics of this compound in healthy subjects. Key findings include:

  • Dose Range : 50–500 mg administered as a single oral dose.
  • Peak Plasma Concentration : Ranged from 69.4 to 494 ng/mL, achieved within 3.5 to 4.5 hours post-administration.
  • Elimination Half-Life : Between 13.8 and 15.8 hours.
  • Bioavailability : this compound demonstrated significantly higher plasma exposure compared to lapatinib, suggesting a potential advantage in therapeutic application .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue Range
Dose Range50–500 mg
Peak Plasma Concentration69.4–494 ng/mL
Time to Peak Concentration3.5–4.5 hours
Elimination Half-Life13.8–15.8 hours

Safety Profile

The safety assessment indicated that this compound was well-tolerated across all tested doses, with no life-threatening adverse events reported. The most common side effect was diarrhea, observed in approximately 36.5% of participants . The study concluded that the maximum tolerated dose was not reached, indicating a favorable safety profile for further clinical investigation.

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for breast cancer and other solid tumors characterized by EGFR and ErbB2 overexpression.

Case Study Overview

  • Breast Cancer :
    • A study involving ErbB2-positive breast cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and enhanced sensitivity to trastuzumab, a standard treatment for HER2-positive breast cancer .
    • In vitro assays indicated that this compound interfered with the p130Cas/ErbB2 interaction, crucial for tumor cell growth.
  • Non-Small Cell Lung Cancer (NSCLC) :
    • Preliminary trials suggested potential benefits in NSCLC patients with EGFR mutations resistant to first-line therapies .

Table 2: Summary of Clinical Efficacy Studies

Cancer TypeStudy FindingsReference
Breast CancerInhibited proliferation; enhanced trastuzumab sensitivity
Non-Small Cell Lung CancerPotential benefits in EGFR-mutant cases

特性

CAS番号

1275595-86-2

分子式

C29H26ClFN4O3S

分子量

565.1 g/mol

IUPAC名

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfinylethylamino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O3S/c1-39(36)12-11-32-16-23-7-10-27(38-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)37-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

InChIキー

OAMVGUFHZPRXOM-UHFFFAOYSA-N

SMILES

O=S(CCNCC1=CC=C(C2=CC3=C(NC4=CC=C(OCC5=CC=CC(F)=C5)C(Cl)=C4)N=CN=C3C=C2)O1)C

正規SMILES

CS(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Selatinib.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selatinib
Reactant of Route 2
Reactant of Route 2
Selatinib
Reactant of Route 3
Selatinib
Reactant of Route 4
Reactant of Route 4
Selatinib
Reactant of Route 5
Reactant of Route 5
Selatinib
Reactant of Route 6
Reactant of Route 6
Selatinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。